

6-Fluoro-2-methoxyquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Fluoro-2-methoxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of **6-Fluoro-2-methoxyquinoline**. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of this fluorinated quinoline derivative.

Core Physicochemical Properties

Quantitative data for **6-Fluoro-2-methoxyquinoline** is summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the limited amount of published experimental characterization for this specific compound.

Property	Value	Data Type
Molecular Formula	C ₁₀ H ₈ FNO	-
Molecular Weight	177.18 g/mol	-
CAS Number	1226808-76-9	-
Boiling Point	259.4 ± 20.0 °C at 760 mmHg[1]	Predicted
Flash Point	110.7 ± 21.8 °C[1]	Predicted
Refractive Index	1.589[1]	Predicted
LogP	2.38250[2]	Predicted
Polar Surface Area (PSA)	22.12 Å ² [2]	Predicted
Melting Point	Not available	-
pKa	Not available	-
Solubility	Not available	-

Synthesis of 6-Fluoro-2-methoxyquinoline

A specific, validated experimental protocol for the synthesis of **6-Fluoro-2-methoxyquinoline** is not readily available in published literature. However, a highly plausible synthetic route involves the nucleophilic substitution of a methoxy group for the chlorine atom in 2-chloro-6-fluoroquinoline. This method is a common and effective way to produce 2-methoxyquinoline derivatives.

Proposed Experimental Protocol: Methoxylation of 2-Chloro-6-fluoroquinoline

Materials:

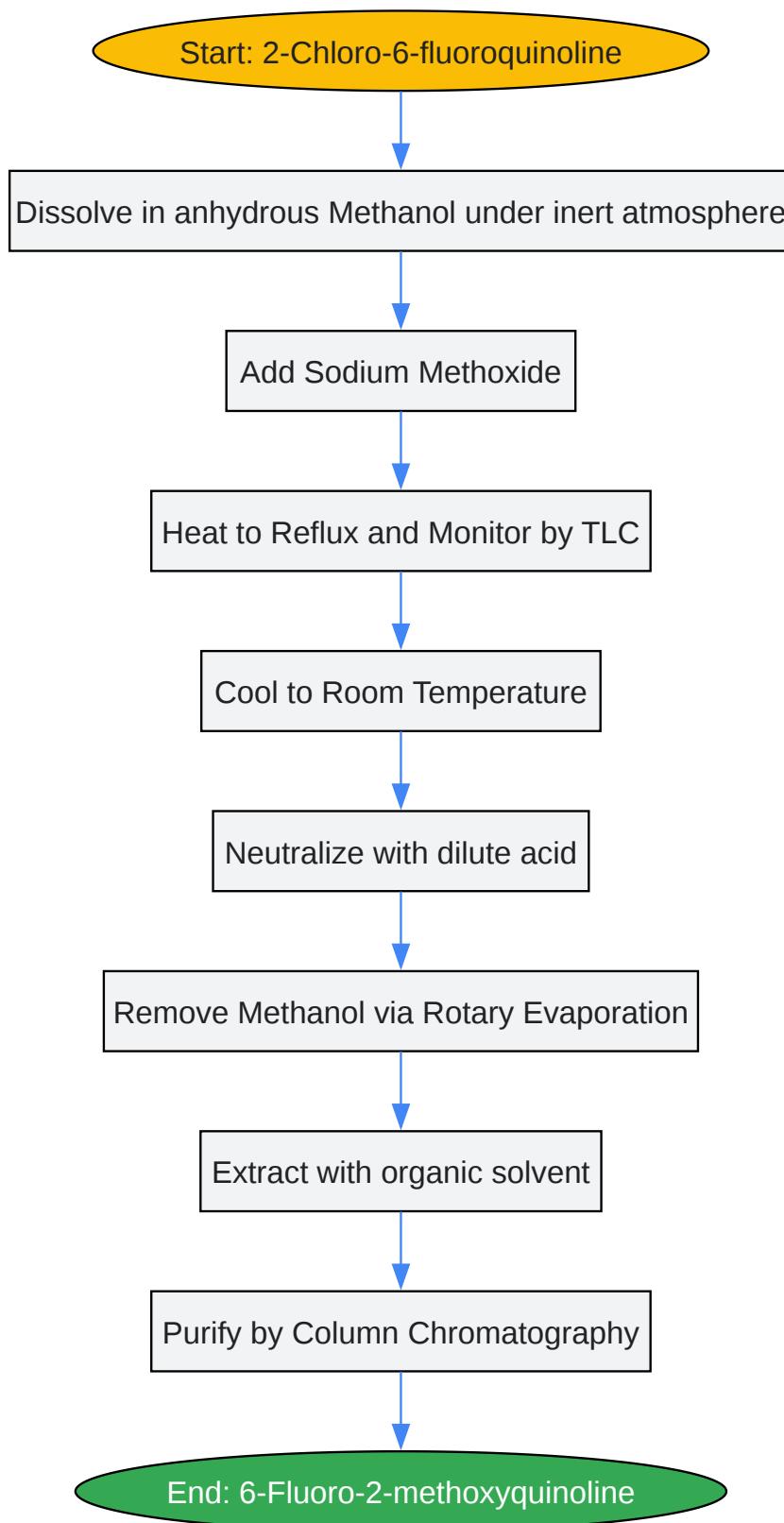
- 2-Chloro-6-fluoroquinoline
- Sodium methoxide (solid or as a solution in methanol)

- Methanol (anhydrous)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Standard laboratory glassware for reflux and workup
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring
- Silica gel for column chromatography (for purification)
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-6-fluoroquinoline in anhydrous methanol under an inert atmosphere.
- Addition of Base: To the stirred solution, add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium methoxide. The addition can be done portion-wise if using solid sodium methoxide, or dropwise if using a solution in methanol.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide with a dilute acid (e.g., acetic acid or dilute HCl).
- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure **6-Fluoro-2-methoxyquinoline**.

- Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and IR spectroscopy.



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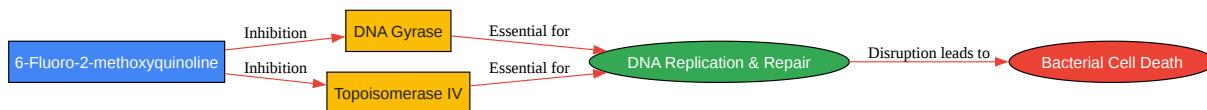
Caption: Proposed workflow for the synthesis of **6-Fluoro-2-methoxyquinoline**.

Potential Biological Activity and Signaling Pathways

Specific biological data for **6-Fluoro-2-methoxyquinoline** is not currently available in the public domain. However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the presence of a fluorine atom often enhances metabolic stability and binding affinity.^[2] Fluoroquinolone derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.^[2]

Hypothesized Antibacterial Mechanism of Action

Based on the known mechanism of action of fluoroquinolone antibiotics, it is hypothesized that **6-Fluoro-2-methoxyquinoline** could act as an antibacterial agent by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.



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Caption: Hypothesized antibacterial mechanism of **6-Fluoro-2-methoxyquinoline**.

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References

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